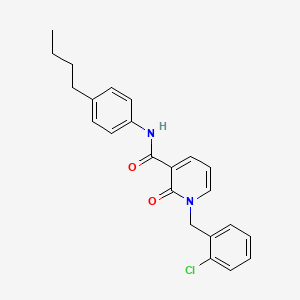

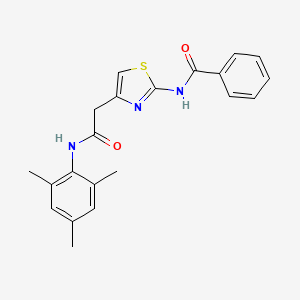

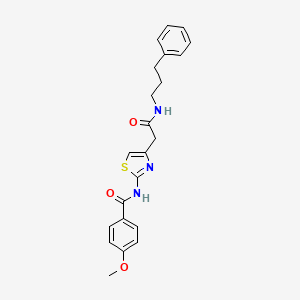

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Overview

Description

The compound “N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a potential active pharmaceutical ingredient . It is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes .

Synthesis Analysis

The synthesis of this compound involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by Hantzsch thiazol ring synthesis as the brominated compound reacts with thiourea, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the thiazol-2-amine react to form the final compound .Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical transformations that occurred during the synthesis are described in the synthesis analysis section. These include bromination, Hantzsch thiazol ring synthesis, and amidation .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15N3OS . Its average mass is 309.385 Da and its monoisotopic mass is 309.093567 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 516.52°C, and a melting point of 220.31°C .Mechanism of Action

Target of Action

The compound, also known as N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, primarily targets the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cancer cell metabolism and mitosis .

Mode of Action

It is believed to interact with its targets (nek2 and hec1 enzymes) and induce changes that inhibit cancer cell metabolism and mitosis

Biochemical Pathways

The compound likely affects several biochemical pathways due to its interaction with Nek2 and Hec1 enzymes. These enzymes are involved in various cellular processes, including cell cycle regulation and mitosis . The compound’s inhibition of these enzymes could disrupt these processes, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell metabolism and mitosis . This can lead to cell cycle arrest and apoptosis, which are detrimental to cancer cells . Therefore, the compound could potentially be used as a therapeutic agent in cancer treatment .

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in lab experiments are its anticancer properties, anti-inflammatory and antioxidant properties, and potential applications in materials science. The limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide. These include:

1. Further studies on the mechanism of action of this compound to better understand its anticancer properties.

2. Development of more efficient and cost-effective synthesis methods for this compound.

3. Exploration of the potential applications of this compound in materials science, such as sensors and magnetic materials.

4. Investigation of the potential side effects of this compound and its safety for human use.

Conclusion:

This compound is a chemical compound that has potential applications in various fields, including medicine and materials science. Its anticancer properties, anti-inflammatory and antioxidant properties, and potential applications in materials science make it a promising compound for future research. However, its complex synthesis method and the lack of understanding of its mechanism of action are limitations that need to be addressed in future studies.

Scientific Research Applications

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

In the field of materials science, this compound has been used as a ligand for the synthesis of metal complexes. These metal complexes have potential applications in catalysis, sensors, and magnetic materials.

Biochemical Analysis

Biochemical Properties

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Nek2 and Hec1, which are involved in cell cycle regulation and mitosis . The interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

The effects of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cancer cell metabolism and mitosis by targeting the Nek2 and Hec1 enzymes . This inhibition leads to disrupted cell division and can induce apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like Nek2 and Hec1, leading to enzyme inhibition . This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting cellular processes such as mitosis. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide have been observed to change over time. The stability and degradation of the compound can affect its long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, potentially influencing overall cellular metabolism. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes.

Transport and Distribution

The transport and distribution of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound may be actively transported across cell membranes or passively diffuse based on its physicochemical properties. Its distribution can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways. The precise localization can affect the compound’s ability to modulate cellular processes effectively.

properties

IUPAC Name |

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGOIRLXFUEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

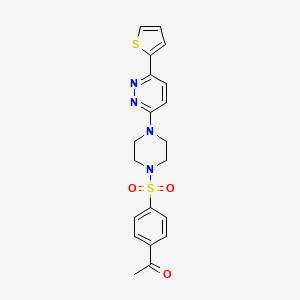

![4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312206.png)

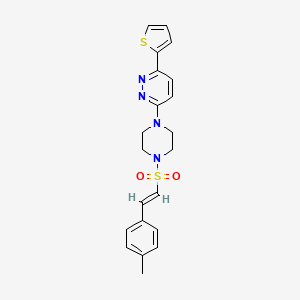

![4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312207.png)

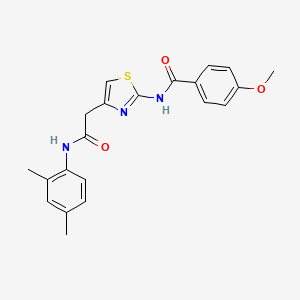

![4-ethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312212.png)